molecular formula C9H14O5 B12285191 4H-Furo[3,2-c]pyran-2(3H)-one,tetrahydro-4-(hydroxymethyl)-6-methoxy-, [3aR-(3aa,4a,6a,7aa)]-

4H-Furo[3,2-c]pyran-2(3H)-one,tetrahydro-4-(hydroxymethyl)-6-methoxy-, [3aR-(3aa,4a,6a,7aa)]-

Cat. No.: B12285191
M. Wt: 202.20 g/mol
InChI Key: CEVALZNMSHYICJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-Furo[3,2-c]pyran-2(3H)-one, tetrahydro-4-(hydroxymethyl)-6-methoxy-, [3aR-(3aa,4a,6a,7aa)]- is a complex organic compound belonging to the class of furo[3,2-c]pyran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, characterized by a fused furan and pyran ring system, makes it an interesting subject for scientific research.

Chemical Reactions Analysis

4H-Furo[3,2-c]pyran-2(3H)-one derivatives undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert these compounds into alcohols or other reduced forms.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups into the furo[3,2-c]pyran ring system.

    Cyclization: The compound can undergo cyclization reactions to form more complex fused ring systems.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like Lewis acids for cyclization reactions .

Scientific Research Applications

Comparison with Similar Compounds

4H-Furo[3,2-c]pyran-2(3H)-one derivatives can be compared with other similar compounds, such as:

The uniqueness of 4H-Furo[3,2-c]pyran-2(3H)-one derivatives lies in their specific structural features and the diverse range of biological activities they exhibit, making them valuable in various fields of scientific research.

Properties

IUPAC Name

4-(hydroxymethyl)-6-methoxy-3,3a,4,6,7,7a-hexahydrofuro[3,2-c]pyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5/c1-12-9-3-6-5(2-8(11)13-6)7(4-10)14-9/h5-7,9-10H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVALZNMSHYICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2C(CC(=O)O2)C(O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.